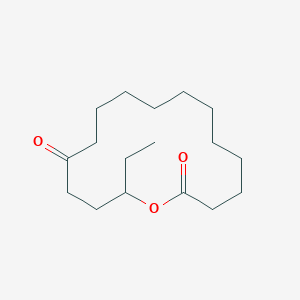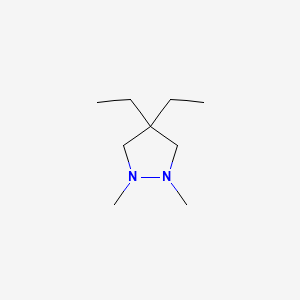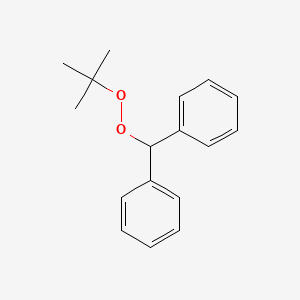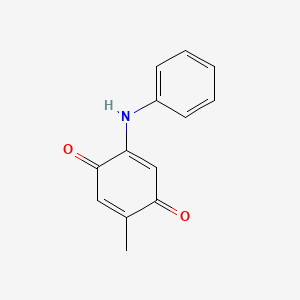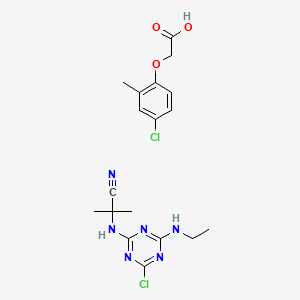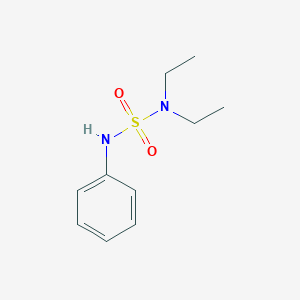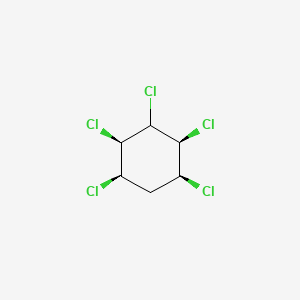
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane is a chlorinated cyclohexane derivative. This compound is characterized by the presence of five chlorine atoms attached to a cyclohexane ring. It is one of the stereoisomers of pentachlorocyclohexane, which can exist in multiple forms due to the different possible arrangements of chlorine atoms around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane typically involves the chlorination of cyclohexane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexane ring. The process may involve the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where cyclohexane is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the desired product. The resulting mixture is then subjected to purification processes, such as distillation or crystallization, to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or cyclohexane itself.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated cyclohexane derivatives.
Reduction Reactions: Products include partially chlorinated cyclohexanes or cyclohexane.
Oxidation Reactions: Products include cyclohexanone or other oxidized cyclohexane derivatives.
Applications De Recherche Scientifique
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the chemical properties of cyclohexane.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1S,2S,4R,5
Propriétés
Numéro CAS |
56994-24-2 |
|---|---|
Formule moléculaire |
C6H7Cl5 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane |
InChI |
InChI=1S/C6H7Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6H,1H2/t2-,3+,4-,5+,6? |
Clé InChI |
SCTBPPSXYXJCFE-VJTZZWJDSA-N |
SMILES isomérique |
C1[C@H]([C@H](C([C@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
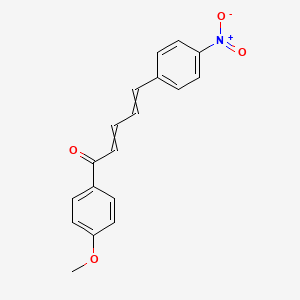
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)

